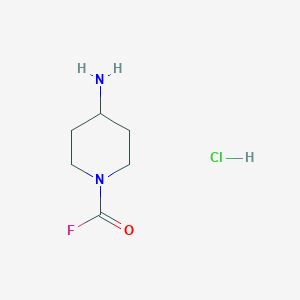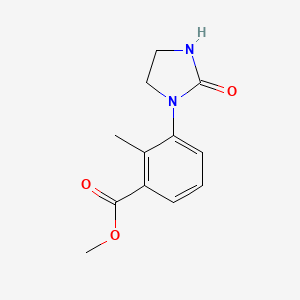
(2S)-2-amino-1-(1,2,3,4-tetrahydroisoquinolin-2-yl)propan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S)-2-amino-1-(1,2,3,4-tetrahydroisoquinolin-2-yl)propan-1-one is a chiral compound that belongs to the class of tetrahydroisoquinolines. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its unique structural features and potential biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-amino-1-(1,2,3,4-tetrahydroisoquinolin-2-yl)propan-1-one typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 1,2,3,4-tetrahydroisoquinoline and an appropriate amino acid derivative.
Formation of Intermediate: The initial step involves the formation of an intermediate through a condensation reaction between the tetrahydroisoquinoline and the amino acid derivative.
Cyclization: The intermediate undergoes cyclization under acidic or basic conditions to form the desired tetrahydroisoquinoline ring system.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain this compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions and continuous flow processes to ensure high yield and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
(2S)-2-amino-1-(1,2,3,4-tetrahydroisoquinolin-2-yl)propan-1-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The amino group in the compound can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
(2S)-2-amino-1-(1,2,3,4-tetrahydroisoquinolin-2-yl)propan-1-one has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential therapeutic effects, including its role as a precursor for the synthesis of pharmacologically active molecules.
Organic Synthesis: It serves as a valuable intermediate in the synthesis of complex organic compounds.
Biological Studies: Researchers investigate its interactions with biological targets to understand its mechanism of action and potential as a drug candidate.
Industrial Applications: The compound is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of (2S)-2-amino-1-(1,2,3,4-tetrahydroisoquinolin-2-yl)propan-1-one involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or receptor agonist/antagonist, modulating various biochemical processes. Detailed studies are conducted to elucidate the exact molecular mechanisms and pathways involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-chloro-1-(1,2,3,4-tetrahydroisoquinolin-2-yl)propan-1-one
- 2-(piperazin-1-yl)-1-(1,2,3,4-tetrahydroisoquinolin-2-yl)propan-1-one
Uniqueness
(2S)-2-amino-1-(1,2,3,4-tetrahydroisoquinolin-2-yl)propan-1-one is unique due to its specific chiral configuration and the presence of both amino and tetrahydroisoquinoline moieties. This structural uniqueness contributes to its distinct chemical reactivity and potential biological activities, setting it apart from other similar compounds.
Eigenschaften
Molekularformel |
C12H16N2O |
|---|---|
Molekulargewicht |
204.27 g/mol |
IUPAC-Name |
(2S)-2-amino-1-(3,4-dihydro-1H-isoquinolin-2-yl)propan-1-one |
InChI |
InChI=1S/C12H16N2O/c1-9(13)12(15)14-7-6-10-4-2-3-5-11(10)8-14/h2-5,9H,6-8,13H2,1H3/t9-/m0/s1 |
InChI-Schlüssel |
ZKRLEUVXFMIDSG-VIFPVBQESA-N |
Isomerische SMILES |
C[C@@H](C(=O)N1CCC2=CC=CC=C2C1)N |
Kanonische SMILES |
CC(C(=O)N1CCC2=CC=CC=C2C1)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


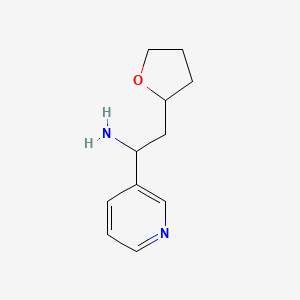

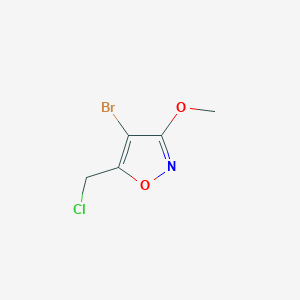
![3-{[(2,6-Difluorophenyl)methyl]amino}propanoic acid hydrochloride](/img/structure/B13496892.png)
![tert-Butyl ((5-bromobenzo[d]thiazol-2-yl)methyl)carbamate](/img/structure/B13496900.png)
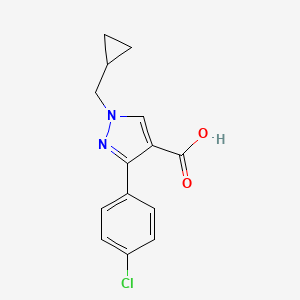
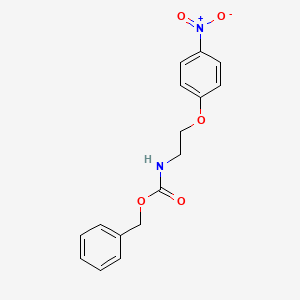
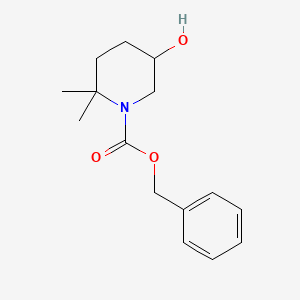
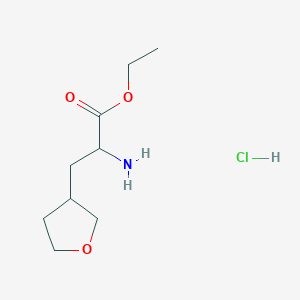
![N-[(5-fluoroquinolin-8-yl)methyl]-1,2,3,4-tetrahydroisoquinolin-6-amine dihydrochloride](/img/structure/B13496921.png)
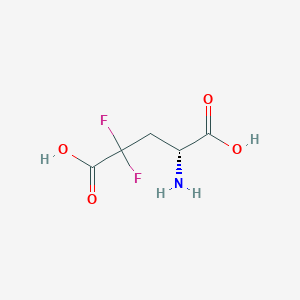
![3-[4-cyclopentyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]propan-1-amine hydrochloride](/img/structure/B13496934.png)
